molecular formula C8H8BrN B8579173 3-Bromo-4-(prop-1-en-2-yl)pyridine

3-Bromo-4-(prop-1-en-2-yl)pyridine

Cat. No.: B8579173
M. Wt: 198.06 g/mol
InChI Key: QOWQCISJGFIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(prop-1-en-2-yl)pyridine (CAS: 1357094-97-3) is a brominated pyridine derivative featuring a prop-1-en-2-yl (isopropenyl) substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring. Its molecular formula is C₈H₇BrN, with a molecular weight of 197.05 g/mol. This compound is classified as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive bromine atom and conjugated alkene group. The isopropenyl moiety may facilitate further functionalization via cycloaddition or polymerization, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-4-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-5H,1H2,2H3

InChI Key

QOWQCISJGFIFBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Bromopyridines

Compound Name Substituents Molecular Formula Key Functional Groups CAS Number
This compound Br (position 3), isopropenyl (position 4) C₈H₇BrN Bromine, alkene 1357094-97-3
2-Bromo-3-methylpyridine Br (position 2), methyl (position 3) C₆H₆BrN Bromine, methyl 3430-17-9
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (position 6), Cl (position 2), I (position 4), NH₂ (position 3) C₅H₄BrClIN₂ Bromine, chlorine, iodine, amine HB194 series
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (position 5), trimethylsilyl-ethynyl (position 3), NH₂ (position 2) C₁₁H₁₆BrN₂Si Bromine, alkyne, amine, silyl
3-Bromo-4-(1H-pyrrol-1-yl)pyridine Br (position 3), pyrrole (position 4) C₉H₇BrN₂ Bromine, aromatic heterocycle 1019117-09-9

Key Observations:

Substitution Patterns :

  • The target compound’s isopropenyl group (position 4) contrasts with methyl (in 2-bromo-3-methylpyridine ), halogen clusters (in 6-bromo-2-chloro-4-iodopyridin-3-amine ), and heterocycles (in 3-bromo-4-(1H-pyrrol-1-yl)pyridine ). These differences influence electronic properties and steric hindrance.
  • Electron-withdrawing groups (e.g., nitro in ’s 3-bromo-6-nitro derivative) enhance reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., methyl in 2-bromo-3-methylpyridine) stabilize the ring .

Reactivity :

  • The bromine atom in all compounds enables cross-coupling reactions, but the isopropenyl group in the target compound offers unique pathways for cycloaddition or polymerization.
  • Trimethylsilyl-ethynyl groups () are prone to desilylation, enabling click chemistry, while pyrrole substituents () may participate in π-stacking interactions .

Applications :

  • The target compound’s alkene is suited for materials science (e.g., conductive polymers) or Diels-Alder reactions.
  • Halogen-rich derivatives (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine ) serve as polyhalogenated scaffolds for drug discovery.
  • Amine-containing bromopyridines () are intermediates in kinase inhibitor synthesis .

Commercial Availability

  • This compound: Limited stock (6.2 g) .
  • 6-Bromo-2-chloro-4-iodopyridin-3-amine : Priced at $400–$4,800 depending on quantity .
  • 3-Bromo-4-(1H-pyrrol-1-yl)pyridine : Discontinued .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.